molecular formula C11H10FN3S B2476778 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 725710-47-4

4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2476778
CAS No.: 725710-47-4
M. Wt: 235.28
InChI Key: HPMFVZZJXKKQLD-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is known for its unique structural features, which include a cyclopropyl group, a fluorophenyl group, and a thiol group attached to a triazole ring

Preparation Methods

The synthesis of 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with various molecular targets and pathways. The thiol group can interact with reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

When compared to other similar compounds, 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of structural features. Similar compounds include:

Properties

IUPAC Name

4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)10-13-14-11(16)15(10)7-5-6-7/h1-4,7H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMFVZZJXKKQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327343
Record name 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

725710-47-4
Record name 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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